![molecular formula C20H21ClN2O B2654958 N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride CAS No. 2445794-08-9](/img/structure/B2654958.png)
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride” is a chemical compound. It is available for purchase from various chemical suppliers . More detailed information about this compound may be available from these suppliers .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and molecular weight can provide important information about a compound. Unfortunately, specific information on these properties for “N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride” was not available in the search results .Applications De Recherche Scientifique
Photophysical Properties and Radical Anion Generation
Unique Photophysical Properties: 1,8-Naphthalimide derivatives exhibit unique photophysical properties. Researchers have investigated their behavior in the presence of molecules containing multiple carboxy groups. For instance, the compound 1-methyl-3-(N-(1,8-naphthalimidyl)ethyl)imidazolium (MNEI) , which has a cationic receptor, undergoes a selective photo-induced colorimetric reaction when exposed to carboxylic acids such as succinate, citrate, and polyacrylate . However, the underlying mechanism remained unclear.
Photo-Induced Electron Transfer (PET): To clarify the reaction mechanism, scientists studied N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI) , which has a different cationic receptor than MNEI. The photo-induced colorimetric reaction of TENI and its analogues revealed that radical anions are generated via photo-induced electron transfer from carboxylate groups to the naphthalimide derivative. The naphthalimide-based radical anion was verified through 1H NMR and cyclic voltammetry analyses. Additionally, TENI mediates the photo-induced reduction of methylene blue. Interestingly, the colorimetric reaction does not necessarily require a cationic receptor; even a nonionic analogue with a polyethylene glycol group exhibits this behavior. However, the trimethylammonium group stabilizes the radical anion species .
Biological and Clinical Applications
Indole Derivatives: Indole derivatives, including EN300-26676100, have diverse biological and clinical applications. For example, indole-3-acetic acid , a plant hormone produced from tryptophan degradation, falls within this category. Further exploration of EN300-26676100’s pharmacological activities could reveal additional applications .
Fluorescent Molecules
Fluorescence Properties: 1,8-Naphthalimides (NIs) are widely used as fluorescent molecules in biological, chemical, and medical fields due to their high stability and various fluorescence properties under different conditions .
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h2-12,14H,13,21H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHLAQNQFJRTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)

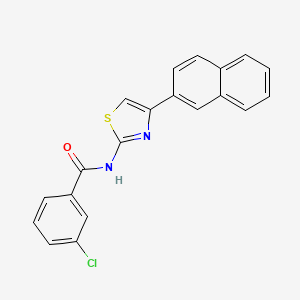
![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2654879.png)

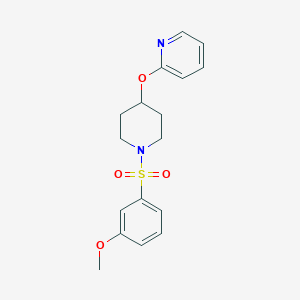
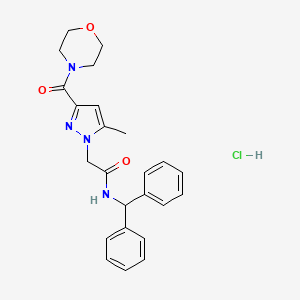
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethylsulfonylbenzamide](/img/structure/B2654887.png)
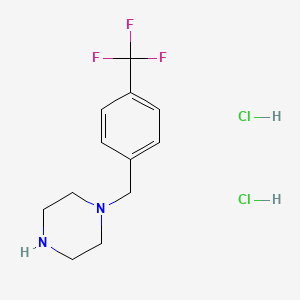
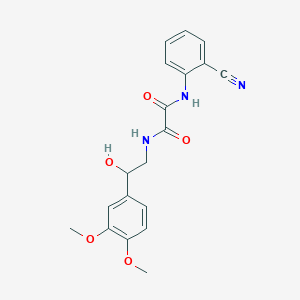
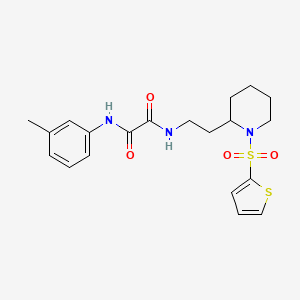
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)
![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)